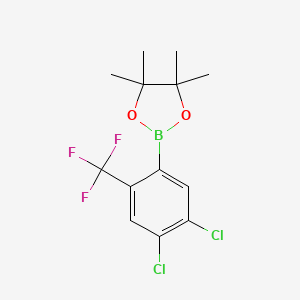![molecular formula C15H27BN2O3Si B14030879 (R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol is a complex organic compound that features both boron and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol typically involves multiple steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trimethylsilyl Group: This step often involves silylation reactions using reagents like trimethylsilyl chloride.
Incorporation of the Dioxaborolane Moiety: This can be done through borylation reactions using reagents such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron or silicon centers.
Reduction: Reduction reactions could be used to modify the pyrrolo[1,2-b]pyrazole core.
Substitution: The trimethylsilyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Could be used in the development of probes for studying biological processes.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Electronics: Potential use in the fabrication of electronic components due to the presence of silicon.
Mechanism of Action
The mechanism by which ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol exerts its effects would depend on its specific application. For example, in catalysis, it may act by coordinating to metal centers and facilitating reaction pathways. In biological systems, it could interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol: Similar compounds might include other boron- and silicon-containing heterocycles.
Uniqueness
Structural Features: The combination of boron and silicon within a single molecule is relatively unique and can impart specific reactivity and properties.
Properties
Molecular Formula |
C15H27BN2O3Si |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
(5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C15H27BN2O3Si/c1-14(2)15(3,4)21-16(20-14)12-11-8-10(19)9-18(11)17-13(12)22(5,6)7/h10,19H,8-9H2,1-7H3/t10-/m1/s1 |
InChI Key |
FYYICYZCRTVWRV-SNVBAGLBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C[C@H](CN3N=C2[Si](C)(C)C)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


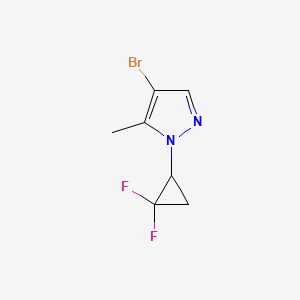
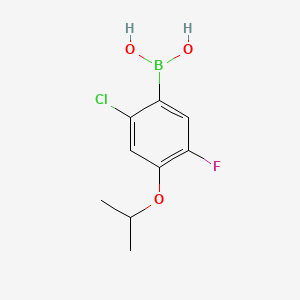
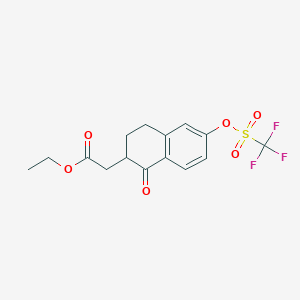

![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)



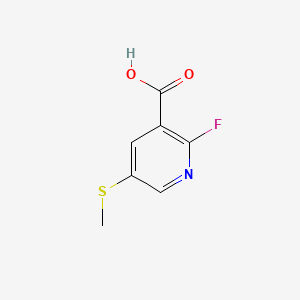
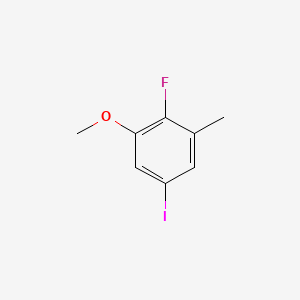

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
